molecular formula C20H15N3O4S B283524 N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide

N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide

Cat. No. B283524
M. Wt: 393.4 g/mol
InChI Key: MQXLJJDJQLGRFO-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide involves the inhibition of several key enzymes and pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has significant activity against several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to have antimicrobial activity against several types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide in lab experiments include its high potency against cancer cells and its ability to inhibit several key enzymes and pathways involved in cancer cell growth and proliferation. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

The potential applications of N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide are vast, and several future directions can be explored. One potential direction is to develop more potent analogs of this compound with improved solubility and selectivity for cancer cells. Another direction is to study the mechanism of action of this compound in more detail to identify new targets for cancer therapy. Finally, this compound can be further studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide is a promising chemical compound with potential applications in various fields, including medicinal chemistry, antimicrobial agents, and fluorescent probes. Its high potency against cancer cells and its ability to inhibit several key enzymes and pathways involved in cancer cell growth and proliferation make it an attractive candidate for cancer therapy. However, further research is needed to fully understand the mechanism of action of this compound and to develop more potent analogs with improved solubility and selectivity for cancer cells.

Synthesis Methods

The synthesis of N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide involves several steps, including the condensation of 2-aminobenzoxazole with cyclohexane-1,3-dione, followed by the addition of thiosemicarbazide and furan-2-carboxylic acid. The resulting compound is purified through recrystallization, yielding a white powder with a melting point of 249-251°C.

Scientific Research Applications

N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant activity against several types of cancer cells. It has also been studied for its potential use as an antimicrobial agent and as a fluorescent probe for detecting biomolecules.

properties

Molecular Formula

C20H15N3O4S

Molecular Weight

393.4 g/mol

IUPAC Name

N-[[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H15N3O4S/c1-11-9-12(21-20(28)23-18(25)16-7-4-8-26-16)10-13(17(11)24)19-22-14-5-2-3-6-15(14)27-19/h2-10,22H,1H3,(H2,21,23,25,28)/b19-13+

InChI Key

MQXLJJDJQLGRFO-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC(=C/C(=C\2/NC3=CC=CC=C3O2)/C1=O)NC(=S)NC(=O)C4=CC=CO4

SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=S)NC(=O)C4=CC=CO4

Canonical SMILES

CC1=CC(=CC(=C2NC3=CC=CC=C3O2)C1=O)NC(=S)NC(=O)C4=CC=CO4

Origin of Product

United States

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